molecular formula C14H20O B12849818 1-(Cyclohexylmethyl)-2-methoxybenzene

1-(Cyclohexylmethyl)-2-methoxybenzene

Cat. No.: B12849818
M. Wt: 204.31 g/mol
InChI Key: QBUWFARJLZGFSJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a cyclohexylmethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylmethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxybenzene (anisole) with cyclohexylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The benzene ring can be hydrogenated to form a cyclohexane derivative using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: 1-(Cyclohexylmethyl)-2-hydroxybenzene.

    Reduction: 1-(Cyclohexylmethyl)cyclo

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(cyclohexylmethyl)-2-methoxybenzene

InChI

InChI=1S/C14H20O/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3

InChI Key

QBUWFARJLZGFSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCCC2

Origin of Product

United States

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